4-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine -

4-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Catalog Number: EVT-4866567
CAS Number:
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones

  • Compound Description: This series of compounds, represented by the general structure 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones, were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Many compounds within this series showed activity in the maximal electroshock seizure (MES) test, with one compound exhibiting potency at a lower dose of 30 mg/kg. Notably, these compounds demonstrated lower toxicity compared to the standard drug phenytoin. []
  • Compound Description: These two classes of compounds, S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates (4-9) and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetates (10-15), were synthesized and investigated for their antimicrobial properties. [] Certain S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate derivatives demonstrated selective antibacterial activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus). In contrast, the alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate compounds did not exhibit significant activity.

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl-thio]acetohydrazide and its Analogs

  • Compound Description: α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide, along with its analog, 4-allyl-1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide, and other related compounds, were investigated as potential antituberculosis agents. α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide demonstrated in vitro activity against Mycobacterium tuberculosis. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

  • Compound Description: These compounds were designed as multifunctional agents for Alzheimer's disease. Two compounds, SD-4 and SD-6, exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) enzymes, along with anti-amyloid beta (Aβ) aggregation potential. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction and nuclear magnetic resonance (NMR). [, ]

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: This series of compounds was synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors. The final structures were confirmed using IR, 1H NMR, 13C NMR, and HR-MS spectral data. []

2-((5-(4-(5(6)fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)- Derivatives

  • Compound Description: This group of benzimidazole derivatives were synthesized and investigated for their antimicrobial properties due to the known therapeutic potential of benzimidazoles in this area. []

3-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)- 2H-chromen-2-one derivatives

  • Compound Description: Synthesized from 2-hydroxybenzaldehyde and diethyl malonate, these coumarin-oxadiazole derivatives were investigated for their anthelmintic activity. The 4-chloro derivative showed the most potent activity compared to the standard drug. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction, revealing a nearly planar oxadiazole ring. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a dihedral angle of 9.73(19)° between its substituted pyridine ring and the oxadiazoline ring. []

4-(3-acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

  • Compound Description: This compound, with the molecular formula C21H21N3O4S, was synthesized and its structure was determined using single-crystal X-ray diffraction. []

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one Derivatives

  • Compound Description: These compounds were designed as potential anticancer, antimicrobial, and antioxidant agents due to the established biological potential of 1,3,4-oxadiazole/thiadiazole rings and substituted azetidin-2-one derivatives. [] Several derivatives showed significant activity against MCF-7 cancer cell lines and microbial strains, with some exhibiting potent antioxidant properties.

(E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one

  • Compound Description: This compound, with the molecular formula C13H12N2O3S, was synthesized and its crystal structure was solved using single-crystal X-ray diffraction. []

[(5-mercapto-1,3,4-oxadiazol-2-yl)aryl]-3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides

  • Compound Description: This class of compounds, derived from pyrazolines and 5-[4(3)-isothiocyanatophenyl]-2-thio-1,3,4-oxadiazoles, were synthesized and characterized. []

3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-Phenylquinolin-4(1H)-One Derivatives

  • Compound Description: This group of quinolone derivatives, incorporating a 1,3,4-oxadiazole ring, were designed as potential anti-HIV agents. Some compounds exhibited good anti-HIV activity in cell culture, with 3-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)-8-phenylquinolin-4-(1H)-one (compound 13) demonstrating promising activity (EC50 = 50 μM) and low cytotoxicity (CC50 > 100 μM). []
  • Compound Description: These compounds, designed as potential inhibitors of AChE and BChE, were synthesized from commercially available or in-house-prepared hydrazides. Several oxadiazoles exhibited potent AChE inhibition, surpassing the potency of the established drug rivastigmine. []

{(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio}acetic acid Metal Complexes

  • Compound Description: Metal complexes of {(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio}acetic acid with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) were synthesized and characterized. []

{(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid Lanthanide Complexes

  • Compound Description: Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid (La(III), Nd(III), Gd(III), and Dy(III)) were synthesized and found to exhibit significant in vitro antibacterial activity, particularly against Escherichia coli. []
  • Compound Description: These bis-1,2,4-triazole derivatives were evaluated for their cytotoxic and DNA damage activity. MNP-16 showed significant cytotoxicity against human acute lymphoblastic leukemia and lung cancer cells, inducing apoptosis and DNA strand breaks. []

1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Derivatives

  • Compound Description: Synthesized from various aralkyl/aryl carboxylic acids, these 1,3,4-oxadiazole derivatives, containing sulfamoyl and piperidine functionalities, were evaluated for their antibacterial activity and showed promising results. []

2-(5-aryl-1,3,4-oxadiazol-2-ylthio)propanoic acids

  • Compound Description: This series of compounds was investigated for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. They exhibited notable antifungal activity compared to the standard drug clotrimazole. []

3-(3-Acetyl-5-aroxymethylene-2,3-dihydro-1,3,4-oxadiazol-2-yl)chromones

  • Compound Description: This series of compounds was synthesized from substituted 3-formyl chromones and aroacetohydrazides. Their structures were confirmed by elemental analysis, IR, LC-MS, and 1H NMR. []

5-Substituted Aryl/Aralkyl-1,3,4-Oxadiazol-2-Yl 4-(Morpholin-4-Ylsulfonyl)Benzyl Sulfides

  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. [] Several compounds showed good antibacterial activity compared to the reference drug ciprofloxacin.

5-phenylamino-1,3,4-oxadiazol-2-yl-carbonyl-amino-4-phenoxy-cyclohexanecarboxylic acid

  • Compound Description: This compound was designed to inhibit diacylglycerol acyltransferase (DGAT1) activity and explored as a potential therapeutic agent for related conditions. []

Copper(II) complexes of (5-phenyl-1,3,4-thiadiazol/oxadiazol-2-yl-thio)acetic acid

  • Compound Description: Two novel dinuclear copper(II) complexes were synthesized and characterized using elemental analysis, IR spectroscopy, and X-ray single-crystal diffraction. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound was characterized using single-crystal X-ray diffraction, revealing a nearly planar phenyl and oxadiazole ring system. []
  • Compound Description: This series of compounds, including 1,3,4-oxadiazol-2(3H)-ones with aliphatic substituents and their corresponding thio- and dithiophosphoric acid esters, were synthesized and investigated for their insecticidal activity. []

[[5-[[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propyl]thio]-1,3,4-thiadiazol-2-yl]thio]acetic acid (YM-16638)

  • Compound Description: YM-16638 is a potent and orally active leukotriene antagonist that inhibits contractions induced by leukotrienes in various tissues. It has shown efficacy in inhibiting skin reactions and bronchoconstriction induced by leukotrienes in animal models. []

3/4-phenylene bisheterocycles derived from 3/4-acetylphenylsydnones

  • Compound Description: A series of 3/4-phenylene bisheterocycles, including 3-[3/4-heterocyclyl]phenyl-5-methyl-3H-1,3,4]-oxadiazol-2-ones, were synthesized from 3/4-acetylphenylsydnones through a ring transformation reaction. Many of these compounds showed greater antifungal activity compared to the reference drugs. []

1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

  • Compound Description: This compound was synthesized from 2-(9H-carbazol-9-yl)acetohydrazide and characterized using spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, IR, and elemental analysis. []
  • Compound Description: Novel thiazolidine and 1,3,4-oxadiazole derivatives were synthesized from L-cysteine and evaluated for their antioxidant and anticancer activities. Some compounds showed promising activity against breast cancer cells (MCF7) and exhibited antioxidant properties. []
  • Compound Description: Novel 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer, anticholinesterase, and lipoxygenase (LOX) inhibitory activities. Many compounds showed potent cytotoxicity against cancer cell lines, with some exhibiting selectivity for tumor cells over normal cells. []

2-({5-[4-(morpholine-4-yl)phenyl]-1,3,4-oxadiazol-2-yl}amino)acetohydrazide and 4-[4-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl]morpholine Derivatives

  • Compound Description: This study focuses on 2D-QSAR analysis of novel 1,3,4-oxadiazole derivatives synthesized from 4-(morpholine-4-yl)benzohydrazide and 4-[4-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl]morpholine. These compounds were designed as potential anti-inflammatory agents. []

3-(5-aryl-1,3,4-thiadiazol-2-yl)-1-(β-D-glucopyranosyl)-5-alkyl-2-thio-4-imidazolidinones

  • Compound Description: These compounds, incorporating a 1,3,4-thiadiazole ring and a β-D-glucopyranosyl moiety, were synthesized and tested for their fungicidal activity against various fungal species, showing promising results. []

2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives

  • Compound Description: This series of 1,3,4-oxadiazole derivatives, containing a morpholine moiety, were synthesized and evaluated for their antibacterial and hemolytic activities. They exhibited promising antibacterial and hemolytic potential compared to reference standards. []
  • Compound Description: These compounds, synthesized from 2-[(4-chlorophenyl)acetyl]benzoic acid, were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. They exhibited promising activity compared to the standard drug indomethacin. []

2-Substituted Quinazolin-4(3H)-one Compounds

  • Compound Description: A series of 2-substituted quinazolin-4(3H)-one derivatives were synthesized from methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, showcasing the versatility of this precursor in accessing diverse heterocyclic compounds. []
  • Compound Description: A series of 1,2,4-oxadiazole derivatives incorporating a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activity. Two compounds, 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exhibited promising activity against Bursaphelenchus xylophilus. []

Properties

Product Name

4-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-2-22-13-6-4-3-5-12(13)15-17-18-16(23-15)24-11-14(20)19-7-9-21-10-8-19/h3-6H,2,7-11H2,1H3

InChI Key

QGWWPEGBCCJPGT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.